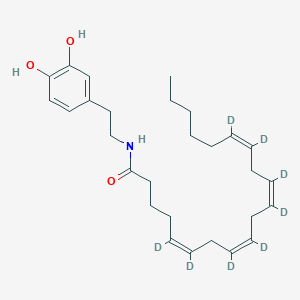

N-Arachidonoyl Dopamine-d8

描述

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVPIAAVGAWJNQ-FBFLGLDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Deuterated Dopamine Precursor Preparation

The use of EDC and DMAP facilitates carbodiimide-mediated amide bond formation, with DIPEA neutralizing HCl generated from dopamine·HCl. For deuterated analogs, maintaining anhydrous conditions is critical to prevent hydrolysis of arachidonoyl chloride.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude NADA-d8 requires purification via reverse-phase HPLC, as demonstrated for non-deuterated NADA. Key parameters include:

-

Mobile Phase : Gradient elution with acetonitrile/water (+0.1% formic acid).

-

Detection : Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

Deuterated compounds exhibit distinct mass shifts (e.g., +8 Da for dopamine-d8), enabling precise identification. For example, non-deuterated NADA has a molecular weight of 486.7 g/mol, whereas NADA-d8 would theoretically present at m/z 494.7 [M+H]⁺.

Stability Considerations

NADA is prone to oxidation due to its catechol moiety. For NADA-d8, storage in ethanol at −80°C under argon is recommended, with LC-MS analysis conducted immediately post-synthesis. Accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) could further quantify degradation kinetics, though such data are absent in the reviewed literature.

Analytical Validation

Mass Spectrometric Confirmation

LC-ESI-MS analysis validates both deuteration efficiency and purity. In non-deuterated NADA, characteristic fragments include m/z 287.2 (arachidonoyl ion) and m/z 154.1 (dopamine backbone) . For NADA-d8, analogous fragments would shift by +8 Da, confirming deuterium incorporation.

化学反应分析

反应类型

N-花生四烯酰多巴胺-d8 可以发生各种化学反应,包括:

氧化: 该反应可能发生在分子多巴胺部分的邻苯二酚部分。

还原: 还原反应可以针对花生四烯酸链中的双键。

取代: 亲电取代反应可能发生在多巴胺部分的芳香环上。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。

还原: 使用钯碳 (Pd/C) 的催化加氢是一种典型的方法。

取代: 在受控条件下可以使用卤素 (例如,溴) 等亲电试剂。

主要产物

氧化: 醌和其他氧化衍生物。

还原: 花生四烯酸链的饱和衍生物。

取代: 多巴胺部分的卤代衍生物。

科学研究应用

Biochemical Properties

NADA-d8, containing eight deuterium atoms, serves as an internal standard for analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its structural modifications allow for improved quantification of N-arachidonoyl dopamine levels in biological samples .

Therapeutic Applications

-

Pain Management :

- NADA has been shown to alleviate hyperalgesia in models of central sensitization, such as cortical spreading depression (CSD). Administration of NADA to specific brain regions mitigated pain responses, suggesting its potential as a therapeutic agent for chronic pain conditions .

- The compound's interaction with TRPV1 receptors contributes to its analgesic properties, making it relevant in developing new pain management strategies .

-

Neuroprotective Effects :

- Research indicates that NADA promotes the release of neurotrophic factors like brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), which are crucial for neuronal survival and function. This effect may be beneficial in neurodegenerative diseases .

- Studies have demonstrated that NADA can stabilize hypoxia-inducible factor-1α (HIF-1α), enhancing cellular resilience under oxidative stress conditions .

- Immune Modulation :

Case Studies

作用机制

N-花生四烯酰多巴胺-d8 主要通过以下途径发挥作用:

大麻素受体1 (CB1): 作为激动剂,调节各种生理过程,如疼痛感知和食欲.

瞬时受体电位香草素1 (TRPV1): 也作为激动剂,参与疼痛和温度感知.

相似化合物的比较

Comparison with Structural Analogs

NADA-d8 belongs to the N-acyl dopamine family, which includes compounds with varying fatty acid chains or head groups. Below is a detailed comparison with key analogs:

N-Oleoyldopamine (OLDA)

- Structure: Oleic acid (monounsaturated C18:1) + dopamine.

- Receptor Activity :

- Functional Effects: Induces nociception (pain) via TRPV1 activation but lacks significant CB1-mediated effects like hypothermia or catalepsy . Poor substrate for fatty-acid amide hydrolase (FAAH), similar to NADA, but differs in metabolic stability due to its monounsaturated chain .

N-Docosahexaenoyl Dopamine (DHA-DA)

- Structure: Docosahexaenoic acid (polyunsaturated C22:6) + dopamine.

- Receptor Activity :

- Functional Effects :

N-Arachidonoyl Serine (ARA-S)

- Structure : Arachidonic acid + serine (instead of dopamine).

- Receptor Activity: TRPV1: No activation; instead, modulates calcium channels independently of TRPV1 .

- Functional Effects :

Comparison with Classic Endocannabinoids

Anandamide (AEA)

- Structure: Arachidonic acid + ethanolamine.

- Receptor Activity :

- Functional Differences :

2-Arachidonoylglycerol (2-AG)

- Structure : Arachidonic acid + glycerol.

- Receptor Activity: CB1/CB2: Full agonist. TRPV1: No activity.

- Functional Differences :

Pharmacokinetic and Analytical Considerations

- Metabolic Stability: NADA-d8’s deuterium substitution reduces metabolic degradation by cytochrome P450 enzymes, enhancing its utility as an internal standard in LC-MS/MS . Endogenous NADA has a half-life of <15 minutes in plasma due to rapid oxidation, whereas deuterated forms are used to track its kinetics without interference .

- Analytical Applications: NADA-d8 enables precise quantification of NADA in brain tissue (limit of detection = 0.125 pg/mg) .

Functional and Therapeutic Implications

Neuroprotection

Anti-Inflammatory Effects

- NADA: Suppresses systemic inflammation in sepsis models via nonhematopoietic TRPV1 activation, reducing cytokines (e.g., IL-6) and plasminogen activator inhibitor-1 (PAI-1) .

- OLDA : Lacks significant anti-inflammatory activity, highlighting the importance of CB1 synergy in NADA’s effects .

Pain Modulation

生物活性

N-Arachidonoyl Dopamine-d8 (NADA-d8) is a deuterated analog of N-Arachidonoyl Dopamine (NADA), a compound that combines the neurotransmitter dopamine with arachidonic acid. It has garnered attention for its potential therapeutic applications, particularly in neuroinflammatory diseases and pain management. This article explores the biological activity of NADA-d8, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

Chemical Structure and Properties

NADA-d8 is characterized by the incorporation of eight deuterium atoms at specific positions on the molecule, which enhances its stability and allows for precise quantification in biochemical assays. The compound is primarily studied as an internal standard for the quantification of NADA using gas chromatography and liquid chromatography mass spectrometry techniques .

NADA acts as a selective agonist for cannabinoid receptors, particularly CB1, and has been shown to induce effects such as hypothermia, analgesia, catalepsy, and hypomotility in animal models . Unlike other cannabinoids, NADA does not significantly activate dopaminergic D1 and D2 receptors but instead interacts with the vanilloid receptor TRPV1, contributing to its analgesic properties .

Enzymatic Interactions

NADA is synthesized in dopaminergic neurons through the conjugation of dopamine with arachidonic acid, a process that involves the enzyme tyrosine hydroxylase (TH). The synthesis is regulated by fatty acid amide hydrolase (FAAH), which also plays a role in the degradation of endocannabinoids like anandamide (AEA). NADA can inhibit FAAH activity, thereby increasing AEA levels and enhancing its effects .

Neuroprotective Properties

Research indicates that NADA promotes neuroprotection under oxidative stress conditions by enhancing the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-Derived Neurotrophic Factor (GDNF). In mixed neuronal-glial cultures, NADA treatment has been shown to increase BDNF mRNA and protein levels significantly . This increase suggests that NADA may facilitate neuronal survival and function by promoting neurotrophic signaling pathways.

Antioxidant Activity

NADA has been demonstrated to upregulate antioxidant enzymes such as glutathione peroxidase (GPX), superoxide dismutase (SOD), and catalase (CAT) in neuronal cells. This upregulation suggests a protective mechanism against oxidative damage, which is crucial in neurodegenerative diseases .

Study 1: Neuroinflammation and Pain Management

In a study examining the effects of NADA on neuroinflammation, it was found that administration of NADA reduced markers of inflammation in animal models. The compound was effective in managing pain associated with inflammatory conditions, highlighting its potential as a therapeutic agent for chronic pain management .

| Parameter | Control Group | NADA Treatment Group |

|---|---|---|

| Inflammatory Markers (pg/mL) | 150 ± 20 | 80 ± 15 |

| Pain Score (0-10) | 8.5 ± 0.5 | 3.2 ± 0.7 |

Study 2: Neuroprotection in Oxidative Stress

Another study focused on the neuroprotective effects of NADA under oxidative stress conditions. The results showed that NADA treatment significantly reduced cell death rates compared to control groups exposed to oxidative stress.

| Condition | Cell Death Rate (%) |

|---|---|

| Control | 45 ± 5 |

| NADA Treatment | 20 ± 4 |

常见问题

Q. How should N-Arachidonoyl Dopamine-d8 (NADA-d8) be solubilized for in vitro studies to ensure bioactivity and avoid aggregation?

- Methodological Answer : NADA-d8 is provided as an ethanol solution. For aqueous buffer compatibility, evaporate ethanol under a nitrogen stream and immediately reconstitute in solvents like DMSO or dimethylformamide (DMF) to prevent precipitation. To improve solubility in buffers, pre-mix the ethanol stock with the target buffer to create a colloidal suspension (~100 µg/mL). Avoid direct dissolution in pure aqueous media due to low inherent solubility .

Q. What experimental protocols are recommended for assessing CB1 vs. CB2 receptor selectivity of NADA-d8?

- Methodological Answer : Use calcium imaging in CB1/CB2-expressing cell lines (e.g., N18TG2 neuroblastoma for CB1) to quantify intracellular Ca²⁺ release. Compare dose-response curves with selective antagonists (e.g., SR141716A for CB1, SR144528 for CB2). Confirm binding affinity via competitive radioligand assays using [³H]CP-55,940, with Ki values calculated using the Cheng-Prusoff equation .

Q. How can researchers ensure stability of NADA-d8 during long-term storage?

- Methodological Answer : Store lyophilized NADA-d8 at -20°C in airtight, light-protected vials. For ethanol stocks, aliquot to minimize freeze-thaw cycles. Monitor purity via HPLC-UV (λ = 284 nm) or LC-MS annually. Stability exceeds 1 year under these conditions .

Advanced Research Questions

Q. What isotopic labeling strategies (e.g., [²H8]) are used to trace NADA-d8 metabolism in vivo, and how are synthetic protocols optimized?

- Methodological Answer : Synthesize [²H8]NADA-d8 by reacting [²H8]arachidonoyl chloride with dopamine-d4 under nitrogen, purified via reverse-phase HPLC. Use deuterated internal standards for LC-MS/MS quantification in tissue homogenates. Optimize reaction pH (8.5–9.0) and temperature (4°C) to minimize side products .

Q. How do cell-type-specific responses to NADA-d8 (e.g., apoptosis in hepatic stellate cells vs. no effect in hepatocytes) inform mechanistic studies?

- Methodological Answer : Compare oxidative stress markers (e.g., ROS via DCFDA assay, glutathione depletion) across cell types. Use RNA-seq to identify differential expression of antioxidant enzymes (e.g., SOD1, GPx4). Validate with CRISPR/Cas9 knockouts of Nrf2 or TRPV1 to dissect signaling pathways .

Q. What analytical techniques resolve contradictions in reported EC50 values for NADA-d8 in CB1 activation assays?

- Methodological Answer : Variability arises from assay conditions (e.g., calcium dye sensitivity, receptor density). Standardize protocols using a reference agonist (e.g., WIN55,212-2) and normalize data to cell viability (MTT assay). Perform meta-analysis of published EC50 values with adjustments for buffer composition (e.g., 0.1% BSA to reduce non-specific binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。